molecular formula C6H2ClF4N B1586022 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine CAS No. 628692-22-8

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B1586022
CAS RN: 628692-22-8
M. Wt: 199.53 g/mol
InChI Key: YKQVABFVOGPIKX-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated building block with the empirical formula C6H2ClF4N and a molecular weight of 199.53 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-chloro-4-iodopyridine . In a review, it was mentioned that 2-chloro-3-(trifluoromethyl)pyridine, which can be used to produce several commercial products, is obtained as a minor product in the synthesis of 2,3,5-DCTF .


Molecular Structure Analysis

A spectroscopic study and molecular structure investigation on 2-chloro-4-(trifluoromethyl)pyridine was conducted, combining experimental and DFT analysis .


Chemical Reactions Analysis

This compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . It is also used as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.506 g/mL at 25 °C and a refractive index of 1.440 .

Scientific Research Applications

Synthesis and Chemistry

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine plays a significant role in the field of organic synthesis and chemistry. It is extensively used in the synthesis of various compounds, demonstrating its versatility and importance.

  • Pesticide Synthesis : This compound is a crucial ingredient in the synthesis of pesticides. The processes involved in synthesizing this pyridine derivative have been extensively reviewed, highlighting its wide application in pesticide development (Lu Xin-xin, 2006).

  • Poly-Substituted Pyridines : A novel strategy involving the synthesis of poly-substituted pyridines based on C-F bond breaking showcases the chemical adaptability of fluorine-containing pyridine derivatives like this compound (Zixian Chen et al., 2010).

  • Herbicide Intermediates : It serves as a key intermediate for producing highly efficient herbicides like trifloxysulfuron, demonstrating its crucial role in agricultural chemical production (Zuo Hang-dong, 2010).

  • Selective Fluorination : The compound's ability to undergo selective fluorination under mild conditions is significant in producing various fluorinated pyridines, essential in pharmaceuticals and agrochemicals (Gang Zhou et al., 2018).

  • Deprotonative Coupling : Its use in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions showcases its utility in organic synthesis (Masanori Shigeno et al., 2019).

  • Nucleophilic Displacement Reactions : The trifluoromethyl groups in compounds like this compound show an activating effect, making them suitable for nucleophilic displacement reactions with amines and ammonia (A. D. Dunn, 1999).

  • Modular Synthesis of Pyridines : This compound is involved in a one-pot Michael addition/annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of various substituted pyridines, indicating its importance in creating complex molecular architectures (Zhidong Song et al., 2016).

  • chemical synthesis (F. Mongin et al., 1998).
  • Synthesis of Nucleosides : It also finds application in the synthesis of nucleosides, illustrating its use in the field of medicinal chemistry (T. Maruyama et al., 1999).

  • Halogen Reactions with Pyridines : The compound reacts with various solvents to produce a range of products, highlighting its reactivity and utility in synthesizing diverse chemical compounds (S. Stavber, M. Zupan, 1990).

  • Preparation of Trifluoromethyl-Substituted Pyridinecarboxylic Acids : It is used in the preparation of various pyridinecarboxylic acids, emphasizing its role in producing complex fluorinated compounds (F. Cottet et al., 2003).

  • Synthesis of Fluorinated Pyridine Derivatives : The compound is central to the synthesis of fluorinated pyridine derivatives, which are important in the development of new pharmaceuticals and agrochemicals (C. Timperley et al., 2005).

  • Synthesis of Fluorinated Alkaloids : The compound is used in the synthesis of fluorinated alkaloids, a class of compounds with potential pharmacological applications (Benjamin Troegel, T. Lindel, 2012).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQVABFVOGPIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382315
Record name 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

628692-22-8
Record name 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628692-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-Fluoro-4-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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